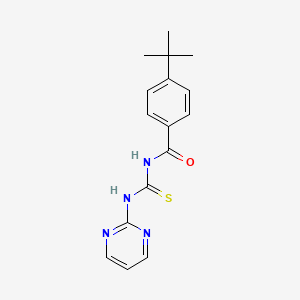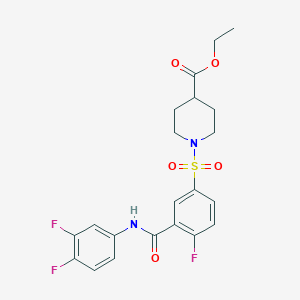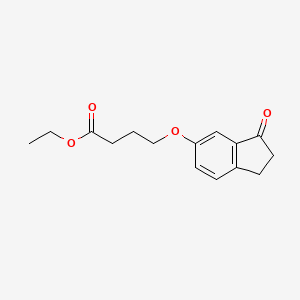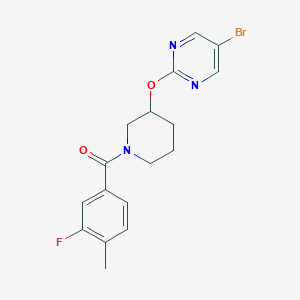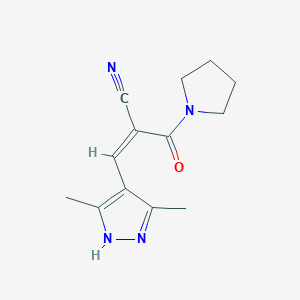
(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, is a complex molecule that likely contains a pyrazole ring, a pyrrolidine moiety, and a prop-2-enenitrile group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole and pyrrolidine derivatives.
Synthesis Analysis
The synthesis of related compounds involves the use of tridentate ligands that contain pyrazole units, as seen in the zinc(II) acetate complexes described in the first paper. These complexes are synthesized and characterized, suggesting that similar synthetic strategies could potentially be applied to the target compound . The second paper discusses the generation of polyfunctionalized pyrrole derivatives, which could be relevant to the pyrrolidine part of the target molecule .
Molecular Structure Analysis
The molecular structure of the target compound would likely be influenced by the presence of the pyrazole and pyrrolidine rings. The zinc(II) acetate complex containing a 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine ligand is monomeric with a six-coordinate zinc center, which provides insight into how pyrazole rings can coordinate to metal centers . Although the target compound does not contain a metal, the coordination chemistry in the first paper could inform the potential geometries and electronic structure of the pyrazole component.
Chemical Reactions Analysis
The first paper describes the use of zinc(II) acetate complexes as catalysts for the cycloaddition between CO2 and epoxides . This indicates that pyrazole-containing ligands can participate in catalytic cycles, which may be relevant if the target compound is used in similar reactions. The second paper details how zwitterions derived from imidazo[1,5-a]pyridine carbenes can react with electron-deficient alkynes to produce polyfunctionalized pyrroles . This suggests that the pyrrolidine moiety in the target compound could potentially engage in nucleophilic reactions with suitable electrophiles.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the target compound, they do provide information on related compounds. The zinc(II) acetate complexes are characterized using single-crystal X-ray diffraction, indicating that similar analytical techniques could be used to determine the structure of the target compound . The reactivity of the pyrrole derivatives in the second paper suggests that the target compound may also exhibit significant reactivity, particularly in the presence of electron-deficient alkynes .
科学的研究の応用
Synthesis and Molecular Structures
Research has focused on the synthesis of new compounds and the exploration of their molecular structures. For instance, Sayed et al. (2002) described the synthesis of new pyridazinones, pyridazine-6-imines, and pyridines starting from a key intermediate, showcasing the compound's utility in generating diverse heterocyclic compounds (Sayed et al., 2002). Additionally, Percino et al. (2016) reported on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including their photophysical properties and frontier orbitals, indicating the compound's relevance in material science (Percino et al., 2016).
Corrosion Inhibition
Salhi et al. (2017) investigated keto-enol heterocycles, including compounds with structural similarities to the query compound, for their efficacy as corrosion inhibitors for carbon steel in acidic environments. This study highlights the compound's potential application in industrial corrosion protection (Salhi et al., 2017).
Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the compound's utility in the synthesis of pharmacologically relevant heterocycles (Fadda et al., 2012).
Photophysical and Electrochemical Properties
The study by Lou et al. (2010) on the multisignaling detection of cyanide anions based on an iridium(III) complex highlights the role of similar compounds in developing sensitive and selective chemodosimeters for anions, showcasing potential applications in environmental monitoring and analytical chemistry (Lou et al., 2010).
Coordination Chemistry
Research by Lin et al. (2016) on a novel pillared-layer-type porous coordination polymer featuring a three-dimensional pore system emphasizes the compound's relevance in material science, particularly in gas storage applications (Lin et al., 2016).
特性
IUPAC Name |
(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-12(10(2)16-15-9)7-11(8-14)13(18)17-5-3-4-6-17/h7H,3-6H2,1-2H3,(H,15,16)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIYCBEDICGDI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(/C#N)\C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

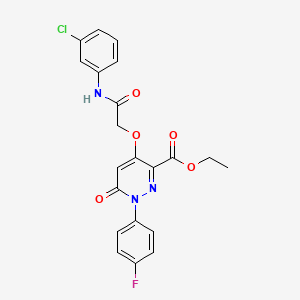
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)
![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)
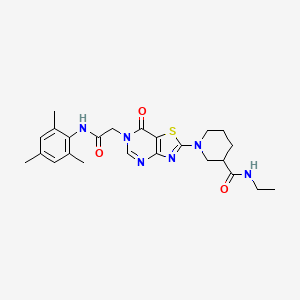
![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
